molecular formula C5H3ClN2O3 B168364 2-Chloro-5-nitro-1-oxidopyridin-1-ium CAS No. 13198-73-7

2-Chloro-5-nitro-1-oxidopyridin-1-ium

Cat. No. B168364
CAS RN: 13198-73-7
M. Wt: 174.54 g/mol
InChI Key: OWZXTKVLHZMOTL-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-1-oxidopyridin-1-ium is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent oxidizing agent and its ability to form stable complexes with a variety of organic molecules. In

Scientific Research Applications

2-Chloro-5-nitro-1-oxidopyridin-1-ium has been used in a variety of scientific research applications, including:
1. As an oxidizing agent in organic synthesis reactions
2. As a catalyst in the oxidation of alcohols and amines
3. As a fluorescent probe for the detection of DNA and RNA
4. As a potential therapeutic agent for the treatment of cancer and other diseases

Mechanism Of Action

The mechanism of action of 2-Chloro-5-nitro-1-oxidopyridin-1-ium is not fully understood, but it is believed to involve the transfer of electrons from the oxidizing agent to the target molecule. This transfer of electrons can result in the formation of reactive oxygen species, which can cause damage to cellular structures and ultimately lead to cell death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Chloro-5-nitro-1-oxidopyridin-1-ium are dependent on the specific application and concentration used. In general, this compound has been shown to have potent oxidizing properties and can cause significant damage to cellular structures. However, at lower concentrations, it may have potential therapeutic benefits.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-5-nitro-1-oxidopyridin-1-ium in lab experiments is its ability to act as a potent oxidizing agent, which can be useful in a variety of organic synthesis reactions. However, its potent oxidizing properties can also be a limitation, as it can cause significant damage to cellular structures and may not be suitable for certain applications.

Future Directions

There are many potential future directions for research on 2-Chloro-5-nitro-1-oxidopyridin-1-ium, including:
1. Further exploration of its potential therapeutic applications, particularly in the treatment of cancer and other diseases
2. Development of new synthesis methods to improve yield and purity
3. Investigation of its potential as a fluorescent probe for the detection of other biomolecules
4. Exploration of its potential as a catalyst in other oxidation reactions
5. Investigation of its potential as a photosensitizer in photodynamic therapy.
Conclusion
In conclusion, 2-Chloro-5-nitro-1-oxidopyridin-1-ium is a chemical compound with unique properties that make it useful in a variety of scientific research applications. Its potent oxidizing properties and ability to form stable complexes with organic molecules make it a valuable tool in organic synthesis and catalysis. However, its potential to cause damage to cellular structures must be carefully considered when using it in lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Chloro-5-nitro-1-oxidopyridin-1-ium involves the reaction of 2-chloro-5-nitropyridine with a strong oxidizing agent, such as potassium permanganate or sodium dichromate. The reaction is typically carried out in an acidic solution, and the resulting product is a yellow-orange crystalline solid with a melting point of 190-192°C.

properties

CAS RN

13198-73-7

Product Name

2-Chloro-5-nitro-1-oxidopyridin-1-ium

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

2-chloro-5-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3ClN2O3/c6-5-2-1-4(8(10)11)3-7(5)9/h1-3H

InChI Key

OWZXTKVLHZMOTL-UHFFFAOYSA-N

SMILES

C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl

Canonical SMILES

C1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl

synonyms

2-Chloro-5-nitropyridine-1-oxide

Origin of Product

United States

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